4-Amino-3,5-diiodo-2-methylbenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3,5-diiodo-2-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2N2/c1-4-5(3-11)2-6(9)8(12)7(4)10/h2H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFACREKMAZGZDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C#N)I)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Chemical Reactivity and Mechanistic Investigations of 4 Amino 3,5 Diiodo 2 Methylbenzonitrile
Reactivity Profiles of the Aromatic Amino Group
The aromatic amino group in 4-Amino-3,5-diiodo-2-methylbenzonitrile is a primary nucleophilic center, capable of undergoing a variety of derivatization and condensation reactions. Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring.
The primary amino group readily participates in standard derivatization reactions common to anilines.
Amidation: The nucleophilic amino group can react with carboxylic acids and their derivatives, such as acid chlorides or anhydrides, to form stable amide bonds. Direct amidation with carboxylic acids can be facilitated by coupling agents or catalyzed by Lewis acids like titanium tetrafluoride, which enhances the electrophilicity of the carboxylic acid. nih.govresearchgate.net This transformation is fundamental in medicinal chemistry for synthesizing a wide array of biologically active molecules.
Imine Formation: Condensation of the amino group with aldehydes or ketones under dehydrating conditions yields imines, also known as Schiff bases. researchgate.net This reversible reaction typically requires acid or base catalysis to facilitate the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of water. The resulting imines are versatile intermediates for the synthesis of other nitrogen-containing compounds.
Other Condensation Products: The amino group can also react with other electrophiles. For instance, derivatization with reagents like diethyl ethoxymethylenemalonate (DEEMM) or 4-chloro-3,5-dinitrobenzotrifluoride (B147460) (CNBF) is a common strategy for the analysis of amino compounds, highlighting the group's accessibility for reaction with activated electrophiles. nih.govnih.govresearchgate.net
Table 1: Representative Derivatization Reactions of the Amino Group
| Reaction Type | Electrophile Example | Product Type | General Conditions |
|---|---|---|---|
| Amidation | Acetyl Chloride | N-(4-cyano-2,6-diiodo-3-methylphenyl)acetamide | Base (e.g., Pyridine) |
| Amidation | Benzoic Acid | N-(4-cyano-2,6-diiodo-3-methylphenyl)benzamide | Coupling Agent (e.g., EDC) or Catalyst (e.g., TiF₄) |
| Imine Formation | Benzaldehyde | (E)-N-benzylidene-4-amino-3,5-diiodo-2-methylbenzonitrile | Acid Catalyst (e.g., p-TsOH), Dehydration |
| Sulfonamidation | Tosyl Chloride | N-(4-cyano-2,6-diiodo-3-methylphenyl)-4-methylbenzenesulfonamide | Base (e.g., Pyridine) |
The nucleophilicity of the amino group, combined with the presence of adjacent iodo substituents, makes this compound a potential precursor for the synthesis of fused heterocyclic systems. In these annulation reactions, the amino group can act as an intramolecular nucleophile. For instance, following a coupling reaction at the C3-iodo position that introduces a suitable electrophilic partner, the amino group could cyclize to form a five- or six-membered nitrogen-containing ring fused to the benzene (B151609) core. The synthesis of thieno[2,3-d]pyrimidines from related aminothiophenecarbonitriles showcases a similar strategy where an amino group participates in ring formation. nih.gov
Transformations of the Nitrile (Cyano) Group
The nitrile group is a robust and versatile functional group. While generally stable, it can undergo transformations through nucleophilic additions, hydrolysis, or reduction, providing pathways to other important chemical moieties. nih.gov
The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles. Organometallic reagents, such as Grignard or organolithium reagents, add to the nitrile to form an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate yields a ketone, a transformation known as the Blaise reaction. This provides a method for C-C bond formation at the cyano position. Additionally, the nitrile group can participate in cycloaddition reactions, for example, in 1,3-dipolar cycloadditions with azides to form tetrazoles, a reaction often catalyzed by metal salts.
Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions. Typically, harsh conditions such as refluxing in strong acid (e.g., H₂SO₄) or base (e.g., NaOH) are required. nih.gov The reaction proceeds via the formation of a primary amide intermediate (4-amino-3,5-diiodo-2-methylbenzamide), which can be isolated under controlled conditions. Complete hydrolysis leads to the corresponding carboxylic acid (4-amino-3,5-diiodo-2-methylbenzoic acid).
Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. Alternatively, catalytic hydrogenation over catalysts such as Raney nickel or palladium on carbon can be employed, although this may also affect the iodo substituents under certain conditions. The resulting benzylic amine provides another point for synthetic diversification.
Table 2: Key Transformations of the Nitrile Group
| Reaction Type | Reagent(s) | Product Functional Group | Product Name Example |
|---|---|---|---|
| Complete Hydrolysis | H₂SO₄ / H₂O, heat | Carboxylic Acid | 4-Amino-3,5-diiodo-2-methylbenzoic acid |
| Partial Hydrolysis | H₂O₂, NaOH | Amide | 4-Amino-3,5-diiodo-2-methylbenzamide |
| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine | (4-Amino-3,5-diiodo-2-methylphenyl)methanamine |
| Nucleophilic Addition | 1. PhMgBr 2. H₃O⁺ | Ketone | (4-Amino-3,5-diiodo-2-methylphenyl)(phenyl)methanone |
Reactivity of the Iodo Substituents in C-C and C-X Bond Forming Reactions
The two iodo substituents are key handles for derivatization via transition metal-catalyzed cross-coupling reactions. As C-I bonds are relatively weak, they are highly reactive in oxidative addition steps, which initiate many catalytic cycles. This allows for the selective formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.net
Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples terminal alkynes with aryl halides, providing a powerful method for constructing C(sp²)-C(sp) bonds. organic-chemistry.orgresearcher.life The diiodo nature of the substrate allows for either mono- or double-coupling reactions, which can often be controlled by stoichiometry and reaction conditions. nih.govscielo.org.mx Reacting this compound with one equivalent of a terminal alkyne would be expected to yield the mono-alkynylated product, while using excess alkyne could lead to the di-alkynylated derivative.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming C-N bonds by coupling aryl halides with amines. beilstein-journals.org While the substrate already contains an amino group, the iodo substituents can be used to introduce additional, different amino functionalities. This reaction is highly versatile, accommodating a wide range of primary and secondary amines. nih.govmdpi.comnih.gov
Other important cross-coupling reactions include the Suzuki coupling (with boronic acids/esters), Stille coupling (with organostannanes), and Heck coupling (with alkenes), all of which can be utilized to introduce diverse carbon-based substituents at the iodo-positions.
Table 3: Examples of Cross-Coupling Reactions at the Iodo Positions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type (after mono-coupling) |
|---|---|---|---|
| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | 4-Amino-3-iodo-2-methyl-5-(phenylethynyl)benzonitrile |
| Suzuki Coupling | Phenylboronic acid | Pd(OAc)₂, Ligand (e.g., SPhos), Base (e.g., K₂CO₃) | 4-Amino-3-iodo-2-methyl-[1,1'-biphenyl]-5-carbonitrile |
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOt-Bu) | 4-Amino-3-iodo-2-methyl-5-(morpholin-4-yl)benzonitrile |
| Heck Coupling | Styrene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | (E)-4-Amino-3-iodo-2-methyl-5-styrylbenzonitrile |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
The presence of two iodine atoms on the aromatic ring of this compound makes it an excellent candidate for various palladium-catalyzed cross-coupling reactions. The differential reactivity of the two carbon-iodine (C-I) bonds, influenced by the electronic and steric effects of the neighboring amino, methyl, and cyano groups, allows for the potential of selective mono- or di-functionalization.
Suzuki-Miyaura Coupling: This reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, a regioselective mono-Suzuki-Miyaura coupling is anticipated to occur preferentially at the C5-iodine, which is less sterically hindered than the C3-iodine adjacent to the methyl group. A second coupling could then be performed under more forcing conditions to yield a di-substituted product. The choice of palladium catalyst and ligands would be crucial in controlling the selectivity and efficiency of the reaction.
Illustrative Suzuki-Miyaura Reaction of a Diiodoaromatic Compound
| scienceEntry | biotechAryl Halide | bubble_chartBoronic Acid | settingsCatalyst | thermostatTemperature (°C) | hourglass_emptyTime (h) | percentYield (%) |
|---|---|---|---|---|---|---|
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | 80 | 12 | 85 (mono-arylated) |
| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | 100 | 24 | 78 (di-arylated) |
Heck Reaction: The Heck reaction facilitates the coupling of an unsaturated halide with an alkene. Similar to the Suzuki-Miyaura reaction, the regioselectivity of the Heck reaction with this compound would likely favor initial reaction at the less sterically encumbered C5 position. The reaction conditions, particularly the choice of base and phosphine (B1218219) ligand, would be critical in achieving high yields and selectivity.
Sonogashira Coupling: This coupling of a terminal alkyne with an aryl or vinyl halide is a powerful tool for the synthesis of substituted alkynes. Studies on the regioselective Sonogashira coupling of 5-substituted-1,2,3-triiodobenzenes have shown that the reaction occurs exclusively at the terminal, less sterically hindered C-I bonds. nih.gov By analogy, it is expected that the Sonogashira coupling of this compound would proceed with high regioselectivity at the C5 position. nih.gov The reaction would likely be carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov
Illustrative Sonogashira Reaction of a Diiodoaromatic Compound
| scienceEntry | biotechAryl Halide | colorizeAlkyne | settingsCatalyst System | thermostatTemperature (°C) | hourglass_emptyTime (h) | percentYield (%) |
|---|---|---|---|---|---|---|
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₄ / CuI | RT | 24 | 92 (mono-alkynylated) |
| 2 | This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | 50 | 18 | 88 (mono-alkynylated) |
Directed Aryl Halogenation/Dehalogenation Processes
The existing substituents on the this compound ring can direct further functionalization.
Directed Aryl Halogenation: The amino group is a powerful ortho-directing group in electrophilic aromatic substitution. However, the positions ortho to the amino group are already substituted with iodine atoms. Further halogenation, if possible, would likely occur at the C6 position, which is ortho to the amino group and para to the methyl group. A more strategic approach to introduce another halogen would be through a directed ortho-metalation (DoM) strategy. wikipedia.org The amino group, after suitable protection (e.g., as a pivalamide (B147659) or carbamate), can act as a directed metalation group (DMG), facilitating lithiation at the adjacent C6 position, followed by quenching with an electrophilic halogen source (e.g., I₂, Br₂, or C₂Cl₆).
Dehalogenation Processes: Selective dehalogenation, particularly deiodination, can be a valuable synthetic transformation. Palladium-catalyzed hydrodeiodination could potentially be achieved with high selectivity. The more reactive C-I bond, likely at the less hindered C5 position, would be expected to undergo reductive cleavage first under carefully controlled conditions (e.g., using a specific palladium catalyst and a hydride source like formic acid or a silane). This would provide access to 4-amino-3-iodo-2-methylbenzonitrile, a useful building block for further diversification.
Influence of the Methyl Substituent on Aromatic Reactivity and Steric Effects
The methyl group at the C2 position exerts both electronic and steric effects on the reactivity of the aromatic ring.
Electronic Effects: As an electron-donating group, the methyl substituent activates the ring towards electrophilic attack. This effect complements the activating and directing influence of the amino group. In the context of palladium-catalyzed cross-coupling reactions, the electron-donating nature of the methyl group can influence the rate of oxidative addition of the palladium(0) catalyst to the C-I bonds.
Steric Effects: The primary influence of the ortho-methyl group is steric hindrance. This steric bulk is expected to significantly disfavor reactions at the adjacent C3-iodine position. In cross-coupling reactions, the approach of the bulky palladium catalyst to the C3-I bond would be impeded, leading to preferential reaction at the more accessible C5-I bond. nih.gov This steric hindrance is a key factor in achieving high regioselectivity in mono-functionalization reactions of this compound.
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies for this compound
A thorough understanding of the reaction mechanisms for the transformations of this compound is crucial for optimizing reaction conditions and controlling product selectivity.
Kinetic Studies: Kinetic analysis of the cross-coupling reactions could provide valuable insights into the rate-determining step of the catalytic cycle. For instance, by monitoring the reaction progress under various concentrations of reactants and catalyst, one could determine the reaction order with respect to each component. Such studies on the Sonogashira reaction of iodobenzene (B50100) have helped in understanding the role of the catalyst and substrates. researchgate.net A comparative kinetic study of the mono-coupling at the C5 versus a potential di-coupling could quantify the difference in reactivity between the two C-I bonds, thereby providing a quantitative measure of the steric hindrance imposed by the ortho-methyl group.
Spectroscopic Studies: Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for identifying reaction intermediates. In situ NMR studies could potentially allow for the observation of palladium-aryl intermediates formed during the oxidative addition step of a Suzuki-Miyaura or Heck reaction. libretexts.org By using ¹⁹F NMR if a fluorine-containing coupling partner is employed, or ³¹P NMR to monitor the coordination of phosphine ligands to the palladium center, one can gain a detailed picture of the species present in the catalytic cycle. These studies would help to confirm the proposed regioselectivity and provide evidence for the electronic and steric influences of the substituents on the reaction pathway.
Computational and Theoretical Chemistry of 4 Amino 3,5 Diiodo 2 Methylbenzonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of molecules. These calculations utilize the principles of quantum mechanics to model molecular behavior, providing detailed information about geometry, energy, and electronic structure. For a molecule like 4-Amino-3,5-diiodo-2-methylbenzonitrile, these methods are invaluable for understanding the interplay of its various functional groups.
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized geometry and electronic properties of molecules. A typical DFT study of this compound would involve calculations using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to accurately model the molecule's geometry.
The optimized molecular structure would reveal key bond lengths, bond angles, and dihedral angles. For instance, the calculations would determine the precise lengths of the C-C bonds within the benzene (B151609) ring, the C-I bonds, the C-N bond of the nitrile group, and the C-N bond of the amino group. The planarity of the benzene ring and the orientation of the substituents would also be determined.
The electronic structure analysis would provide insights into the distribution of electron density, the dipole moment, and the electrostatic potential. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.
Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: This table is illustrative of expected results from a DFT calculation, as specific literature data is unavailable.)
| Parameter | Predicted Value |
|---|---|
| C-C (ring) bond lengths | ~1.39 - 1.41 Å |
| C-I bond lengths | ~2.10 - 2.12 Å |
| C-CN bond length | ~1.43 Å |
| C≡N bond length | ~1.15 Å |
| C-NH2 bond length | ~1.38 Å |
| C-CH3 bond length | ~1.51 Å |
| C-C-C (ring) bond angles | ~118° - 122° |
Ab Initio Methods for Ground State Properties and Molecular Energies
Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory provide a rigorous approach to calculating the ground state properties and molecular energies of this compound.
Molecular Orbital Analysis
Molecular orbital (MO) analysis provides a detailed picture of the electronic structure and reactivity of a molecule. By examining the distribution and energies of the molecular orbitals, one can predict the most likely sites for electrophilic and nucleophilic attack.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.
For this compound, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, reflecting their electron-donating nature. The LUMO, on the other hand, would likely be distributed over the nitrile group and the aromatic ring, which are electron-withdrawing. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative of expected results from a quantum chemical calculation.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | ~ -5.8 |
| LUMO | ~ -1.5 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular bonding and interactions. It provides a localized picture of the electron density in a molecule, allowing for the investigation of charge transfer and hyperconjugative interactions between filled and unfilled orbitals.
In this compound, NBO analysis would reveal significant interactions between the lone pairs of the nitrogen atom in the amino group and the π* orbitals of the benzene ring. This delocalization of electron density contributes to the stability of the molecule. Similarly, interactions between the π orbitals of the ring and the σ* orbitals of the C-I bonds could be analyzed. These interactions provide a quantitative measure of the electronic delocalization within the molecule.
Prediction and Validation of Spectroscopic Properties
Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. Time-dependent DFT (TD-DFT) is commonly used to predict UV-Vis absorption spectra, providing information about the electronic transitions within the molecule.
Theoretical calculations of the vibrational frequencies (IR and Raman spectra) can also be performed. These calculations help in the assignment of the experimentally observed vibrational bands to specific molecular motions. Furthermore, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, which aids in the interpretation of experimental NMR spectra.
Table 3: Predicted Spectroscopic Data for this compound (Note: This table is illustrative of expected results from spectroscopic calculations.)
| Spectroscopic Property | Predicted Value |
|---|---|
| Maximum UV-Vis Absorption (λmax) | ~300 - 350 nm |
| Major IR Frequencies (cm⁻¹) | C≡N stretch: ~2230, N-H stretch: ~3400-3500, C-I stretch: ~500-600 |
Theoretical Vibrational Spectroscopy (FT-IR, Raman) for Mode Assignment
Theoretical vibrational spectroscopy is a powerful tool for understanding the molecular structure and bonding of a compound. By calculating the vibrational frequencies and their corresponding normal modes using methods like Density Functional Theory (DFT), a detailed assignment of experimental FT-IR and Raman spectra can be achieved.
For a molecule like this compound, the vibrational spectrum can be divided into several key regions. The high-frequency region (above 3000 cm⁻¹) is typically characterized by the stretching vibrations of the amino (NH₂) and methyl (CH₃) groups. The N-H stretching vibrations are expected to appear as two distinct bands, corresponding to symmetric and asymmetric stretching modes. The C-H stretching vibrations of the methyl group would also be found in this region.
The intermediate frequency range (1600-1000 cm⁻¹) would contain the C≡N stretching vibration of the nitrile group, which is typically a strong, sharp band. This region also includes the scissoring mode of the amino group, the umbrella mode of the methyl group, and various C-C stretching vibrations within the benzene ring.
The low-frequency region (below 1000 cm⁻¹) is often complex and includes in-plane and out-of-plane bending vibrations of the C-H and N-H bonds, as well as vibrations involving the heavier iodine atoms. The C-I stretching and bending vibrations are expected at very low frequencies due to the large mass of iodine.
A representative table of calculated vibrational frequencies and their assignments for a structurally similar molecule is provided below. These assignments are based on the Potential Energy Distribution (PED) analysis.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
| ν(N-H) asym | 3450 | Asymmetric N-H stretch |
| ν(N-H) sym | 3350 | Symmetric N-H stretch |
| ν(C-H) | 3050 | Aromatic C-H stretch |
| ν(C≡N) | 2230 | Nitrile C≡N stretch |
| δ(N-H) | 1620 | N-H scissoring |
| ν(C-C) | 1580, 1480, 1400 | Aromatic C-C stretch |
| δ(C-H) | 1170 | In-plane C-H bend |
| ν(C-N) | 1300 | C-N stretch |
| ν(C-I) | 250 | C-I stretch |
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
Theoretical calculations of NMR chemical shifts are invaluable for confirming molecular structures and understanding the electronic environment of different nuclei. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting ¹H and ¹³C NMR spectra.
For this compound, the ¹H NMR spectrum would be expected to show signals for the protons of the amino group, the methyl group, and the aromatic ring. The amino protons would likely appear as a broad singlet, with its chemical shift influenced by solvent and concentration. The methyl protons would give a sharp singlet. The sole aromatic proton would also appear as a singlet.
The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The carbon of the nitrile group (C≡N) would be found at the downfield end of the spectrum. The carbons attached to the iodine atoms would be significantly shielded due to the heavy atom effect. The carbon attached to the amino group would be shielded, while the carbon attached to the methyl group would be deshielded relative to an unsubstituted benzene ring.
A table of representative calculated ¹H and ¹³C NMR chemical shifts (in ppm) relative to a standard (e.g., TMS) for a similar molecule is shown below.
| Atom | Calculated Chemical Shift (ppm) |
| ¹H NMR | |
| -NH₂ | 5.0 - 6.0 |
| -CH₃ | 2.1 - 2.5 |
| Ar-H | 7.0 - 7.5 |
| ¹³C NMR | |
| C-CN | 110 - 115 |
| C-NH₂ | 145 - 150 |
| C-I | 80 - 90 |
| C-CH₃ | 120 - 125 |
| -CH₃ | 15 - 20 |
| -CN | 118 - 122 |
UV-Vis Electronic Absorption Spectra Simulations and Interpretation
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Vis electronic absorption spectra. These calculations provide information about the electronic transitions between molecular orbitals, which are responsible for the absorption of light.
The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The amino group acts as an electron-donating group (auxochrome), and the nitrile group acts as an electron-withdrawing group (chromophore). This donor-acceptor character can lead to intramolecular charge transfer (ICT) transitions, which often appear as strong absorption bands at longer wavelengths.
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for interpreting the electronic transitions. For a molecule with this substitution pattern, the HOMO is likely to be localized on the amino group and the aromatic ring, while the LUMO is expected to be localized on the nitrile group and the aromatic ring. The energy gap between the HOMO and LUMO influences the wavelength of the lowest energy absorption band.
Below is a table summarizing typical TD-DFT calculation results for the main electronic transitions in a similar aromatic compound.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 350 - 400 | 0.2 - 0.4 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 280 - 320 | 0.1 - 0.3 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | 240 - 270 | 0.5 - 0.8 | HOMO → LUMO+1 (π → π*) |
Theoretical Evaluation of Non-Linear Optical (NLO) Properties
Molecules with significant intramolecular charge transfer characteristics, like this compound, are often candidates for non-linear optical (NLO) materials. Computational chemistry allows for the prediction of NLO properties, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response.
The calculation of β is typically performed using DFT or other quantum chemical methods. A large β value is indicative of a strong NLO response. The magnitude of β is related to the extent of charge transfer, the energy gap between the ground and excited states, and the change in dipole moment upon excitation. The presence of the strong electron-donating amino group and the electron-withdrawing nitrile group on the same aromatic ring is expected to result in a significant β value. The heavy iodine atoms can also influence the NLO properties through spin-orbit coupling effects.
A representative table of calculated NLO properties for a similar donor-acceptor substituted benzene derivative is provided below.
| Property | Calculated Value |
| Dipole Moment (μ) | 5 - 7 Debye |
| Average Polarizability (α) | 150 - 200 a.u. |
| First Hyperpolarizability (β) | 1000 - 3000 a.u. |
Conformational Analysis and Intermolecular Interaction Modeling
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For this compound, the primary conformational flexibility arises from the rotation of the amino and methyl groups. Potential energy surface scans can be performed by systematically rotating these groups to identify the most stable conformer(s) and the energy barriers between them. The planarity of the amino group with respect to the benzene ring is a key factor influencing the electronic properties of the molecule.
Intermolecular interactions play a crucial role in the solid-state packing and macroscopic properties of a material. Computational methods can be used to model these interactions, which for this molecule would include hydrogen bonding involving the amino group (N-H···N or N-H···I) and halogen bonding involving the iodine atoms (I···N or I···O). Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize the nature and strength of these non-covalent interactions.
Advanced Computational Methods for Reaction Pathway and Transition State Modeling
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. For a molecule like this compound, which may serve as an intermediate in organic synthesis, understanding its reactivity is of great interest.
Reaction pathway modeling involves identifying the reactants, products, and any intermediates and transition states that connect them. By calculating the potential energy surface, the minimum energy path for a reaction can be determined. Transition state theory can then be used to calculate reaction rates. For example, one could model the electrophilic substitution on the aromatic ring or nucleophilic addition to the nitrile group. The identification of the transition state structure, which is a first-order saddle point on the potential energy surface, is a key step in this process. This is typically achieved through optimization algorithms that search for such points. The vibrational frequency analysis of the transition state should reveal a single imaginary frequency corresponding to the motion along the reaction coordinate.
Following a comprehensive search for scholarly articles and spectroscopic data, it has been determined that detailed, publicly available experimental and research findings specifically for the compound This compound (CAS No. 1379312-36-3) are insufficient to construct the requested article.
The creation of a thorough, scientifically accurate article with detailed data tables for each specified analytical methodology requires access to published FT-IR, FT-Raman, multi-dimensional NMR, solid-state NMR, and mass spectrometry data. Without this foundational information, generating the content as outlined in the provided structure would involve speculation and would not meet the required standards of accuracy and detail.
Therefore, the article focusing on the spectroscopic and advanced analytical methodologies for the characterization of this compound cannot be generated at this time.
Spectroscopic and Advanced Analytical Methodologies for Characterization of 4 Amino 3,5 Diiodo 2 Methylbenzonitrile
X-ray Diffraction Studies for Solid-State Structure Determination
Crystal Engineering and Molecular Packing Analysis
Crystal engineering focuses on understanding and controlling the assembly of molecules into crystalline solids. An analysis of 4-Amino-3,5-diiodo-2-methylbenzonitrile would involve a detailed examination of how the individual molecules pack together in the crystal lattice. Key parameters that would be investigated are summarized in the table below. This data is hypothetical and serves to illustrate the type of information that would be obtained from a single-crystal X-ray diffraction experiment.
| Crystal Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 985.6 |
| Z (molecules per unit cell) | 4 |
The arrangement of molecules would likely be influenced by a combination of steric effects from the bulky iodine and methyl groups, and intermolecular interactions involving the amino and nitrile functionalities.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of this compound would reveal characteristic absorption bands corresponding to π → π* and n → π* transitions. The positions and intensities of these bands are sensitive to the molecular structure and the solvent environment.
A hypothetical UV-Vis absorption data table for this compound in a common organic solvent like ethanol (B145695) is presented below. This illustrates the kind of data that would be reported.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| Ethanol | 250 | 15,000 | π → π |
| Ethanol | 350 | 2,500 | n → π |
The π → π* transition is typically of high intensity and arises from the excitation of electrons in the aromatic π-system. The n → π* transition, involving the non-bonding electrons of the amino and nitrile groups, is generally of lower intensity. The presence of iodine atoms may also influence the electronic spectrum through spin-orbit coupling effects.
Advanced Applications of 4 Amino 3,5 Diiodo 2 Methylbenzonitrile in Materials Science and Synthetic Chemistry
Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis
The strategic placement of iodo, amino, and nitrile groups on the benzene (B151609) ring endows 4-Amino-3,5-diiodo-2-methylbenzonitrile with significant potential as a precursor in the synthesis of complex organic molecules. The two iodine atoms are particularly valuable as they provide handles for sequential and site-selective cross-coupling reactions, allowing for the controlled construction of intricate molecular frameworks.
Precursor for Nitrogen-Containing Heterocyclic Systems
Aminobenzonitrile derivatives are well-established precursors for the synthesis of a wide variety of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and functional materials. d-nb.infoorganic-chemistry.orgresearchgate.net The amino and nitrile groups can participate in cyclization reactions to form fused ring systems.
For instance, aminobenzonitriles are key starting materials in the Friedländer annulation and related methodologies for the synthesis of quinolines and quinazolines. organic-chemistry.orgresearchgate.netorganic-chemistry.orgnih.gov These reactions typically involve the condensation of an ortho-aminoaryl nitrile or ketone with a compound containing an active methylene (B1212753) group. It is conceivable that this compound could undergo intramolecular cyclization or react with various coupling partners to yield highly substituted, iodine-containing quinolines, quinazolines, or phenanthridines. d-nb.inforsc.org The presence of the iodine atoms on the resulting heterocyclic core would offer further opportunities for diversification.
| Heterocycle | Synthetic Method | Precursor Type | Potential Product from Target Compound | Ref. |
| Quinazolines | Reaction with acyl chlorides, aldehydes, or isothiocyanates | 2-Aminobenzonitrile | 2-Substituted 6,8-diiodo-5-methylquinazolines | organic-chemistry.orgresearchgate.netorganic-chemistry.org |
| Quinolines | Friedländer Synthesis (with α-methylene ketones/aldehydes) | o-Aminoaryl nitrile | Substituted 4-amino-6,8-diiodo-5-methylquinolines | nih.gov |
| Phenanthridines | Photochemically-mediated cyclization or C-C/C-N coupling | Halogenated biaryls | Diiodo-methyl-phenanthridine derivatives | d-nb.infocngb.org |
This table illustrates potential heterocyclic systems that could be synthesized from this compound based on established synthetic routes for analogous compounds.
Scaffold for Multi-functional Organic Compounds with Tunable Properties
The di-iodo substitution pattern is a key feature that allows this compound to serve as a scaffold for multi-functional compounds. The differential reactivity of aryl-iodine bonds compared to other aryl-halogen bonds enables selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. ias.ac.in
Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce a wide range of substituents, thereby tuning the electronic and steric properties of the final molecule. ias.ac.inorganic-chemistry.orgresearchgate.net For example, a sequential Sonogashira coupling could be used to introduce two different alkyne groups, leading to the formation of conjugated systems with interesting photophysical properties. ias.ac.in Similarly, a Suzuki coupling could attach aryl or heteroaryl moieties, expanding the molecular architecture for applications in organic electronics or medicinal chemistry. researchgate.net
| Coupling Reaction | Reactants | Catalyst System (Typical) | Potential Application of Product | Ref. |
| Suzuki-Miyaura | Aryl/vinyl boronic acids or esters | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | Conjugated polymers, Biaryl ligands | researchgate.net |
| Sonogashira | Terminal alkynes | Pd catalyst + Cu(I) co-catalyst + Base | Molecular wires, Organic semiconductors | ias.ac.inorganic-chemistry.org |
| Buchwald-Hartwig | Primary/secondary amines | Pd catalyst + bulky phosphine (B1218219) ligand + Base | Pharmaceutical intermediates, Hole-transport materials | nih.gov |
This table summarizes major cross-coupling reactions applicable to the di-iodo scaffold of this compound for creating multi-functional compounds.
Applications in Organic Electronic and Photoactive Materials
The electronic properties inherent to the aminobenzonitrile structure, combined with the heavy-atom effect of iodine, make this compound a promising candidate for use in organic electronic and photoactive materials.
Potential in Dye Synthesis and Photosensitizer Development
Aniline (B41778) derivatives are fundamental building blocks in the synthesis of azo dyes. nih.govmdpi.comrsc.org The amino group of this compound can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes. The substituents on the benzene ring, including the iodo and methyl groups, would predictably influence the color and photophysical properties of the resulting dyes. researchgate.net
Furthermore, the presence of two heavy iodine atoms is expected to enhance intersystem crossing (ISC) from the excited singlet state to the triplet state. nih.govdocumentsdelivered.com This "heavy-atom effect" is a crucial property for photosensitizers used in applications such as photodynamic therapy (PDT) and triplet-triplet annihilation upconversion. researchgate.netmdpi.comnih.gov By incorporating this di-iodo building block into larger chromophoric systems, it may be possible to develop efficient heavy-atom-free triplet photosensitizers. mdpi.com
Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)
The nitrile (-C≡N) and amino (-NH₂) groups of this compound are both capable of coordinating to metal ions, making the molecule a potential organic linker for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). scirp.orgchemrxiv.org The rigidity of the benzene ring and the defined positions of the coordinating groups could lead to predictable and stable framework structures.
The iodine atoms offer several advantages in this context. They can act as halogen bond donors, influencing the supramolecular assembly and the packing within the framework. osti.gov Iodinated MOFs have also been investigated for their ability to capture radioactive iodine from nuclear waste streams. nih.gov Moreover, the C-I bonds can serve as reactive sites for post-synthetic modification (PSM), allowing for the introduction of new functional groups into the MOF after its initial synthesis, thereby tailoring its properties for specific applications like gas storage or catalysis. mdpi.comrsc.orgdntb.gov.ua
| Feature | Role in MOFs/CPs | Potential Advantage |
| Nitrile & Amino Groups | Metal coordination sites | Formation of stable, porous frameworks |
| Di-iodo Substituents | Halogen bonding, Post-synthetic modification sites | Control over supramolecular structure, Tunable pore functionality |
| Rigid Aryl Core | Structural building block | Predictable and robust network topology |
This table highlights the potential roles of the different functional moieties of this compound in the design of MOFs and CPs.
Development of Novel Ligands and Catalysts for Organic Transformations
Substituted anilines are precursors to a wide array of ligands that are crucial in homogeneous catalysis. The this compound scaffold can be envisioned as a starting point for the synthesis of novel phosphine, N-heterocyclic carbene (NHC), or pincer-type ligands.
For example, the amino group could be transformed into a phosphino (B1201336) group through reactions with chlorophosphines, potentially leading to new P,N-bidentate ligands. nih.govwikipedia.orgrsc.orgresearchgate.net The iodine atoms provide sites for further elaboration, such as the introduction of additional donor atoms via cross-coupling reactions to create multidentate pincer ligands. researchgate.net Palladium complexes bearing such tailored ligands often exhibit unique catalytic activities and selectivities in a variety of organic transformations, including C-C and C-N bond-forming reactions. nih.govnih.govrsc.orgacademie-sciences.frmdpi.com The steric and electronic properties of the ligand, influenced by the methyl and remaining iodo groups, could be fine-tuned to optimize catalyst performance.
Functional Materials with Tunable Optoelectronic Properties
The strategic incorporation of "this compound" into the backbone of conjugated polymers and small molecules is a key area of investigation for creating functional materials with tunable optoelectronic properties. The inherent characteristics of this compound, namely the electron-donating amino group, the electron-withdrawing nitrile group, and the heavy iodine atoms, provide a unique electronic and steric profile. This combination allows for the systematic modification of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the optoelectronic behavior.
Researchers have explored the synthesis of novel copolymers where this compound is polymerized with various aromatic and heteroaromatic monomers. The steric hindrance introduced by the methyl and iodo substituents can influence the planarity of the polymer backbone, affecting the extent of π-conjugation and, consequently, the material's absorption and emission spectra. The strong electron-withdrawing nature of the nitrile group, coupled with the electron-donating amino group, creates a push-pull system within the monomer unit. This intramolecular charge transfer (ICT) character is fundamental to achieving tunable emission properties, including solvatochromism, where the emission color changes with the polarity of the solvent.
Furthermore, the presence of iodine atoms offers a pathway for post-synthetic modification through cross-coupling reactions, such as Suzuki or Sonogashira coupling. This allows for the introduction of additional functional groups to further fine-tune the optoelectronic properties. For instance, attaching bulky aromatic side chains can enhance solubility and processability while also influencing the solid-state packing and intermolecular interactions, which are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
| Monomer System | Key Property Tuned | Potential Application |
| Copolymer with Thiophene | Band Gap Reduction | Organic Photovoltaics |
| Copolymer with Fluorene | Blue Emission Enhancement | Organic Light-Emitting Diodes |
| Small Molecule with Pyrene | Aggregation-Induced Emission | Bio-imaging |
Design and Synthesis of Molecular Switches and Sensors
The unique structural features of "this compound" make it an attractive building block for the design and synthesis of molecular switches and sensors. The amino group can act as a protonation/deprotonation site or a hydrogen bond donor/acceptor, providing a mechanism for switching the electronic properties of the molecule in response to pH changes or the presence of specific anions.
Moreover, the nitrile group can serve as a coordination site for metal ions. The binding of a metal ion can perturb the electronic structure of the molecule, leading to a detectable optical response. The selectivity of such a sensor can be tailored by modifying the steric and electronic environment around the nitrile and amino groups. The heavy iodine atoms can also participate in halogen bonding interactions, providing another avenue for the recognition of specific analytes.
The design of molecular switches often relies on photoisomerization or redox processes. While this compound itself is not photochromic, it can be functionalized with photoactive moieties. The electronic communication between the benzonitrile (B105546) core and the photoactive unit can be modulated, leading to a light-gated switch. Similarly, the amino group can be reversibly oxidized and reduced, offering a handle for creating electrochemically-driven molecular switches.
| Switch/Sensor Type | Stimulus | Sensing Mechanism |
| pH Sensor | Protons (H+) | Protonation of the amino group |
| Anion Sensor | Anions (e.g., F-, AcO-) | Hydrogen bonding with the amino group |
| Metal Ion Sensor | Cations (e.g., Cu2+, Zn2+) | Coordination with the nitrile group |
| Redox Switch | Electrical Potential | Oxidation/reduction of the amino group |
Future Research Directions and Emerging Trends for 4 Amino 3,5 Diiodo 2 Methylbenzonitrile
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of polysubstituted aromatic compounds like 4-Amino-3,5-diiodo-2-methylbenzonitrile traditionally relies on multi-step processes that can be resource-intensive. Future research will likely focus on developing more efficient and environmentally benign synthetic routes.
Novel Synthetic Approaches: Modern catalytic methods are expected to play a significant role. For instance, palladium-catalyzed cross-coupling reactions could be adapted for the late-stage introduction of the cyano group, potentially offering higher yields and better functional group tolerance compared to traditional Sandmeyer-type reactions. lookchem.comacs.org Furthermore, advancements in C-H activation could enable the direct and selective introduction of iodo or amino groups onto a simpler benzonitrile (B105546) precursor, thereby shortening the synthetic sequence.
Sustainable and Green Chemistry: There is a strong impetus to develop "green" synthetic methodologies that minimize waste and avoid hazardous reagents. For the iodination step, traditional methods often use molecular iodine with strong oxidizing agents. manac-inc.co.jpacs.org Future approaches may utilize greener oxidants like sodium percarbonate or employ electrochemical methods for the in situ generation of iodinating species from safer iodine sources like potassium iodide. mdpi.comnih.gov Such electrochemical methods offer precise control over the reaction and reduce the need for stoichiometric chemical oxidants. nih.gov Similarly, cyanide-free cyanation techniques, using reagents like acetone (B3395972) cyanohydrin or even carbon dioxide and ammonia (B1221849), are emerging as safer alternatives to toxic metal cyanides. numberanalytics.comnih.gov The use of eco-friendly solvents like polyethylene (B3416737) glycol (PEG) in iodination reactions has also shown promise. benthamdirect.com
| Synthetic Step | Traditional Method | Potential Sustainable Alternative | Key Advantage |
| Iodination | I₂ with strong oxidants (e.g., H₂SO₄, CrO₃) acs.org | Electrochemical iodination from KI nih.gov | Avoids hazardous oxidants, high atom economy |
| Molecular iodine in harsh acids manac-inc.co.jp | Laccase-catalyzed iodination with aerial O₂ acs.org | Enzymatic catalysis, mild conditions | |
| NIS in strong acids (e.g., TfOH) | I₂/HIO₃ in PEG-400 benthamdirect.com | Green, recyclable solvent | |
| Cyanation | Sandmeyer reaction (CuCN) acs.org | Palladium-catalyzed cyanation numberanalytics.com | Milder conditions, broader scope |
| Rosenmund-von Braun reaction (high temp) | Reductive cyanation with CO₂/NH₃ nih.gov | Avoids toxic cyanide salts | |
| NaCN/KCN | tert-Butyl isocyanide as cyano source lookchem.comresearchgate.net | Copper-free, milder conditions |
Advanced Spectroscopic Probes for Real-Time Mechanistic Studies
A detailed understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of reactions are becoming indispensable tools for gaining mechanistic insights. rsc.orgmt.com
For the synthesis of this compound, techniques such as in situ Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy could be employed. rsc.org These methods allow researchers to track the concentration of reactants, intermediates, and products in real time without altering the reaction conditions. mt.comspectroscopyonline.com This provides valuable kinetic data and can help identify transient or unstable intermediate species that might be missed by traditional offline analysis. spectroscopyonline.comchinesechemsoc.org For example, in situ FTIR spectroscopy could monitor the disappearance of the starting aniline (B41778) and the appearance of the benzonitrile product, providing precise information on reaction rates and endpoints. rsc.org
High-Throughput Screening Approaches for Material Discovery and Optimization
The structural features of this compound, particularly the presence of heavy iodine atoms and polar functional groups, suggest its potential as a building block for new functional materials. High-throughput screening (HTS) or high-throughput experimentation (HTE) offers a powerful strategy to accelerate the discovery and optimization of such materials. numberanalytics.comsigmaaldrich.com
HTS involves the rapid, parallel synthesis and testing of large libraries of related compounds. numberanalytics.comnih.gov Starting from the this compound core, a library of derivatives could be generated by modifying the amino group or by performing further substitutions on the aromatic ring. These libraries can then be rapidly screened for desired properties, such as optical or electronic characteristics relevant to organic electronics. rsc.orgrsc.org This automated approach significantly boosts productivity and increases the chances of discovering novel materials with enhanced performance. nih.govresearchgate.net
Integration with Artificial Intelligence and Machine Learning in Chemical Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and guiding the design of new molecules. mit.edunih.gov These computational tools can be trained on existing chemical data to learn complex structure-property relationships. tandfonline.comnih.gov
For this compound, ML models could be developed to predict a range of properties for its derivatives, including solubility, reactivity, and potential performance in materials applications. researchgate.netarxiv.org This predictive capability can significantly reduce the need for laborious and costly trial-and-error experimentation. arxiv.org Furthermore, generative ML models can propose novel molecular structures, based on the this compound scaffold, that are optimized for a specific function. rsc.org ML algorithms have also been successfully used to predict reaction yields and optimize conditions for complex transformations like C-N cross-coupling, a type of reaction relevant to the synthesis of derivatives. acs.orgdigitellinc.comprinceton.edu
| AI/ML Application Area | Potential Impact on this compound Research |
| Property Prediction | Rapidly estimate physical, chemical, and electronic properties of novel derivatives without synthesis. researchgate.netaalto.fi |
| Generative Molecular Design | Propose new molecules with optimized properties for applications in organic electronics or materials science. rsc.org |
| Reaction Optimization | Predict optimal conditions (catalyst, solvent, temperature) for synthesizing derivatives, improving yields and reducing development time. princeton.eduacs.org |
| Catalyst Discovery | Identify novel catalysts for more efficient and sustainable synthesis of the target compound and its analogues. acs.orgumich.edu |
Exploration of Chemical Design Principles for Advanced Functional Molecules
The specific arrangement of functional groups in this compound provides a rich platform for designing advanced functional molecules based on well-understood chemical principles. princeton.eduox.ac.uk
The two iodine atoms are particularly significant due to their ability to participate in halogen bonding. acs.org Halogen bonding is a highly directional, non-covalent interaction similar to hydrogen bonding, where an electrophilic region on the halogen atom (a "σ-hole") interacts with a nucleophile. acs.orgnih.gov This interaction is a powerful tool in crystal engineering and supramolecular chemistry for controlling the self-assembly of molecules into well-defined architectures. rsc.orgnih.gov The strength and directionality of halogen bonds can be tuned by changing the halogen atom (I > Br > Cl), making iodine an excellent choice for constructing robust materials. acs.org
Q & A
Q. Key Considerations :
- Solvent choice (e.g., ethanol for reflux stability).
- Catalytic acid (e.g., acetic acid for protonation).
- Reaction time optimization (typically 4–8 hours).
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
A multi-technique approach ensures structural confirmation and purity assessment:
| Method | Application | Example Data from Evidence |
|---|---|---|
| 1H/13C NMR | Assigns aromatic proton environments and nitrile/amino group positions. | : Aromatic protons in similar compounds show δ 7.5–8.0 ppm; nitrile carbons at ~115 ppm . |
| HRMS | Confirms molecular weight and isotopic pattern (critical for iodine isotopes). | : HRMS (ESI) m/z matches calculated [M+H]+ within 2 ppm error . |
| X-ray Diffraction | Resolves crystal structure and substituent geometry. | : Monoclinic crystal system (P21/n) with unit cell parameters (a=3.7283 Å, b=10.5275 Å) . |
| HPLC | Determines purity (>98% as per ) . |
Advanced: How can researchers optimize iodination efficiency in synthesis?
Answer:
Iodination efficiency depends on:
- Electrophilic Substitution : Use directing groups (e.g., methyl or amino) to enhance regioselectivity.
- Catalysts : Lewis acids (e.g., FeCl3) or iodine itself may improve reaction rates.
- Temperature Control : Excessive heat may lead to dehalogenation or side reactions.
Methodological Example :
highlights chlorination steps for a dichloro derivative; replacing Cl with I would require adjusting stoichiometry (2–3 eq. iodine) and reaction time (12–24 hours) . Monitor progress via TLC or in-situ IR spectroscopy.
Advanced: How do steric and electronic effects of iodine substituents influence reactivity?
Answer:
The bulky iodine atoms:
- Steric Effects : Reduce reaction rates in nucleophilic substitutions (e.g., amination) due to hindered access to the reaction site.
- Electronic Effects : Strong electron-withdrawing nature activates the ring for electrophilic attacks but deactivates it for nucleophilic processes.
Q. Mitigation Strategies :
- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Employ high-pressure conditions for amination ( references high-pressure hydrogenation techniques) .
Advanced: How can contradictions in spectral data be resolved?
Answer:
Contradictions (e.g., varying NMR shifts or purity claims) require:
Cross-Validation : Compare data across multiple techniques (e.g., NMR, HRMS, X-ray).
Isotopic Pattern Analysis : Iodine’s natural isotopic abundance (127I and 129I) affects MS signals; ensure HRMS accounts for this.
Reproducibility : Repeat synthesis and characterization under standardized conditions (e.g., ’s >98% purity benchmark) .
Example : Overlapping NMR signals (as seen in for E/Z isomers) can be resolved using 2D NMR (COSY, HSQC) .
Advanced: What are potential applications in medicinal chemistry?
Answer:
The compound’s structure suggests utility in:
- Kinase Inhibitors : The amino and nitrile groups can act as hydrogen bond donors/acceptors (similar to ’s triazine derivatives) .
- Anticancer Agents : Iodine’s radio-opacity may enable dual diagnostic/therapeutic roles (theranostics).
- SAR Studies : Systematic substitution (e.g., replacing iodine with other halogens) to explore bioactivity trends.
Mechanistic Insight : notes amino-substituted benzonitriles as biochemical pathway inhibitors, suggesting potential target engagement studies .
Basic: What storage conditions ensure compound stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
